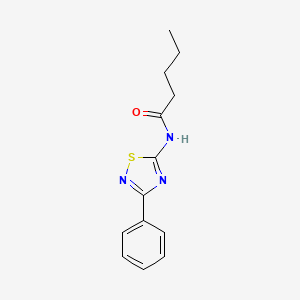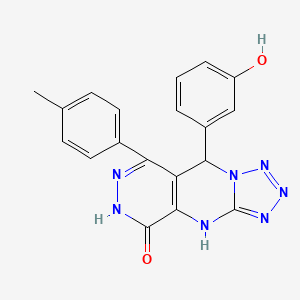![molecular formula C15H21N5O5 B11377879 4-amino-N-{2-[(2,4,5-trimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11377879.png)
4-amino-N-{2-[(2,4,5-trimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-(2-{[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-AMINO-N-(2-{[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the amino groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups .
Applications De Recherche Scientifique
4-AMINO-N-(2-{[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 4-AMINO-N-(2-{[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anticancer effects. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminothiazole derivatives: Known for their anticancer and antimicrobial properties.
Thiazole derivatives: Exhibit a wide range of biological activities, including antibacterial and antifungal effects.
Trimethoxyphenyl derivatives: Display significant pharmacological activities, including anti-inflammatory and antiviral properties.
Uniqueness
What sets 4-AMINO-N-(2-{[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE apart is its unique combination of the oxadiazole ring and the trimethoxyphenyl group. This combination provides a distinct set of chemical and biological properties that make it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H21N5O5 |
|---|---|
Poids moléculaire |
351.36 g/mol |
Nom IUPAC |
4-amino-N-[2-[(2,4,5-trimethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C15H21N5O5/c1-22-10-7-12(24-3)11(23-2)6-9(10)8-17-4-5-18-15(21)13-14(16)20-25-19-13/h6-7,17H,4-5,8H2,1-3H3,(H2,16,20)(H,18,21) |
Clé InChI |
ROWJQFRZOYSFNZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CNCCNC(=O)C2=NON=C2N)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dimethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11377816.png)
![2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B11377823.png)


![5-[(butan-2-ylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11377834.png)

![N-(4-fluorobenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11377840.png)
![5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11377842.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide](/img/structure/B11377852.png)
![3,4,5-trimethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11377859.png)

![Diethyl [2-(diphenylmethyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate](/img/structure/B11377868.png)
![Ethyl 2-[({5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11377870.png)
![5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11377877.png)
